(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound featuring a pyrrolidine ring, a triazole ring, and a difluorophenyl group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives, which are known to exhibit a wide range of pharmacological activities . .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Result of Action
1,2,4-triazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The difluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be performed on the triazole ring or the pyrrolidine ring.
Substitution: : Various substitution reactions can be carried out on the pyrrolidine or triazole rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique structure may find use in materials science or as a catalyst in chemical reactions.
Comparison with Similar Compounds
This compound can be compared with other triazole derivatives or pyrrolidine derivatives. Similar compounds might include:
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-N-[(2,2,2-trifluoroethyl)amino]carbonyl]acetamide
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-13-4-3-11(7-14(13)18)16(23)21-6-5-12(8-21)22-9-15(19-20-22)10-1-2-10/h3-4,7,9-10,12H,1-2,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDMNXPUJIYRLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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